N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a benzoxazepine core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of microwave radiation has also been explored to support mild synthetic conditions .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.
Substitution: The benzoxazepine core can participate in substitution reactions, especially at the sulfonyl and carboxamide positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.
Scientific Research Applications
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of microbial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE exerts its effects involves interaction with specific molecular targets. The furan ring and benzoxazepine core are believed to play crucial roles in binding to biological molecules, potentially disrupting microbial cell processes .
Comparison with Similar Compounds
Similar Compounds
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: Shares the furan ring and exhibits similar biological activities.
Furan-2-ylmethanethiol:
Uniqueness
N-(2-{[(FURAN-2-YL)METHYL]CARBAMOYL}PHENYL)-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazepine core with a furan ring and multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H25N3O6S |
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Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[2-(furan-2-ylmethylcarbamoyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C24H25N3O6S/c1-16-9-10-21-20(14-16)27(34(2,30)31)12-11-22(33-21)24(29)26-19-8-4-3-7-18(19)23(28)25-15-17-6-5-13-32-17/h3-10,13-14,22H,11-12,15H2,1-2H3,(H,25,28)(H,26,29) |
InChI Key |
QAMWXFSTXOBKOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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